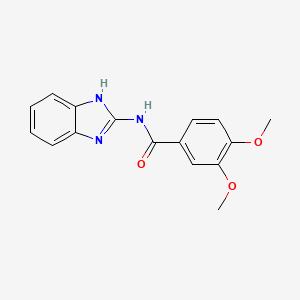
N,N'-ethane-1,2-diylbis(4-nitrobenzenecarboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide is a complex organic compound characterized by the presence of nitro groups and an imidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide typically involves the reaction of 4-nitrobenzaldehyde with 4-nitrophenylhydrazine to form an intermediate Schiff base. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation for reduction reactions. Oxidizing agents such as potassium permanganate are used for oxidation reactions. Solvents like ethanol and methanol are commonly employed .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives and other functionalized compounds .
Applications De Recherche Scientifique
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-nitrophenol: Shares similar nitro and amino functional groups but differs in its overall structure and properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains similar amino and nitro groups but has different substituents and structural features.
Uniqueness
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H16N6O4 |
|---|---|
Poids moléculaire |
356.34 g/mol |
Nom IUPAC |
N'-[2-[[amino-(4-nitrophenyl)methylidene]amino]ethyl]-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C16H16N6O4/c17-15(11-1-5-13(6-2-11)21(23)24)19-9-10-20-16(18)12-3-7-14(8-4-12)22(25)26/h1-8H,9-10H2,(H2,17,19)(H2,18,20) |
Clé InChI |
AQQCTHMMJYZMLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NCCN=C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12464178.png)
![3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)

![ethyl 3,3,3-trifluoro-N-{[(4-fluorobenzyl)oxy]carbonyl}-2-(4-fluorophenyl)alaninate](/img/structure/B12464229.png)

![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464264.png)

![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
